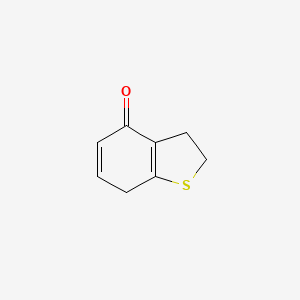

3,7-dihydro-2H-1-benzothiophen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydro-2H-1-benzothiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-2H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWIZWITRYYYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=O)C=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfur Containing Heterocycles in Contemporary Organic Chemistry

Sulfur-containing heterocycles are a cornerstone of modern organic chemistry, valued for their unique chemical properties and diverse applications. wikipedia.org These cyclic compounds, which incorporate at least one sulfur atom within the ring, are integral to numerous areas of chemical science, from materials to medicine. nih.gov The presence of the sulfur atom imparts distinct electronic characteristics and reactivity compared to their all-carbon counterparts. wikipedia.org

These heterocycles are not merely laboratory curiosities; they are prevalent in nature, forming the core of essential biomolecules. wikipedia.org In medicinal chemistry, the incorporation of a sulfur-containing heterocyclic moiety is a widely used strategy in drug design. This is because the sulfur atom can influence a molecule's metabolic stability and binding affinity to biological targets, potentially enhancing its therapeutic efficacy. wikipedia.org Consequently, these scaffolds are found in a wide array of pharmaceutical agents. nih.govijpsjournal.com The family of sulfur heterocycles is vast, and their unique structures have driven the development of innovative synthetic methodologies for decades. nih.gov

The Benzothiophenone Core: Structural Context and Contemporary Research Interest

Foundational and Advanced Synthetic Routes to the 4,5,6,7-Tetrahydrobenzothiophen-4-one Core

The 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one core is a crucial precursor for a variety of more complex benzothiophene derivatives. A common and foundational approach to this scaffold involves the Gewald reaction, which is a multicomponent reaction that utilizes an α-methylene-active ketone, a cyanomethylene reagent, and elemental sulfur in the presence of a base. This method provides a straightforward entry to 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophenes, which can then be further modified. nih.gov

More advanced strategies focus on creating substituted versions of this core structure. For instance, the synthesis of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene modulators of the retinoic acid receptor-related orphan receptor γt (RORγt) has been reported. nih.gov These methods often involve multi-step sequences starting from commercially available materials. One such approach utilizes 6,7-dihydrobenzo[b]thiophen-4(5H)-one as a starting point to synthesize brexpiprazole, an antipsychotic drug. ias.ac.in This synthesis highlights a convergent route involving key C-N bond formations. ias.ac.in

The versatility of the 4,5,6,7-tetrahydroindol-4-one motif, an analogue of the tetrahydrobenzothiophen-4-one core, further illustrates the synthetic potential of this class of compounds. nih.gov Synthetic strategies for these analogues often involve condensation reactions, such as the reaction of 1,3-cyclohexanediones with α-aminocarbonyls. nih.gov

Strategies for Derivatization and Functionalization of the Benzothiophenone Scaffold

The functionalization of the benzothiophenone scaffold is critical for developing new chemical entities with specific properties. A variety of methods have been developed to introduce diverse functional groups and to build more complex molecular architectures.

Transition-Metal-Free Approaches to Benzothiophenone Derivatives

In recent years, there has been a significant push towards the development of transition-metal-free synthetic methods to avoid potential metal contamination in the final products. A notable example is the one-pot synthesis of fused benzofuran (B130515) and benzo[b]thiophenamine derivatives at room temperature. nih.gov This method, which proceeds via a Smiles rearrangement, is characterized by its high reaction efficiency, mild conditions, and simple procedure. nih.gov

The following table summarizes the yields of various acyl substituted benzothiophenes synthesized via a transition-metal/Lewis acid-free acylation of benzothiophene with different alkyl/aryl acids.

| RCO | Products (3 & 4) | % Yield (Ratio) |

| EtCO | 3a + 4a | 73 (1:9) |

| n-PrCO | 3b + 4b | 75 (1:9) |

| i-PrCO | 3c + 4c | 71 (1:9) |

| n-BuCO | 3d + 4d | 72 (1:9) |

| t-BuCO | 3e + 4e | 65 (1:9) |

Data sourced from Beilstein Journal of Organic Chemistry 2007, 3:35. researchgate.net

Organocatalytic Enantioselective Cycloaddition Reactions in Spiro-Benzothiophenone Synthesis

The synthesis of chiral spirocyclic compounds has gained significant attention due to their prevalence in natural products and pharmaceuticals. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these complex structures. An organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines has been developed to afford dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in high yields and enantioselectivities. mdpi.comnih.govresearchgate.net

This reaction demonstrates excellent stereocontrol, providing products with diastereomeric ratios of up to >20:1 and enantiomeric excesses (ee) ranging from 3-93%. mdpi.comnih.gov A plausible mechanism involves a Mannich cyclization reaction initiated by the deprotonation of the 2-aryl-1,3-indandione by a bifunctional catalyst. mdpi.com Furthermore, organocatalytic cascade reactions between 2-alkylidene benzo[b]thiophenone derivatives and enones, catalyzed by Cinchona alkaloid amines, have been used to prepare spirobenzothiophenonic cyclohexane (B81311) derivatives with three stereocenters in high yields (88-96%) and enantioselectivities (85-97% ee). acs.org

Domino Reaction Protocols for Benzothiophene-Derived Chemical Entities

Domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported via a domino reaction protocol. nih.govacs.orgacs.org These intermediates can be further elaborated into a library of novel scaffolds, such as benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones, through reactions with ketones and 1,3-diones. nih.govacs.orgacs.org

The yields for the synthesis of ketone-bearing pyridine-fused derivatives of benzothiophenes from the reaction of an ester group containing benzothiophene with various 1,3-diones are presented in the table below.

| 1,3-Dione | Product | Yield (%) |

| 1,3-Cyclohexanedione | 5f | 72 |

| 5-Methylcyclohexane-1,3-dione | 5g | 83 |

| 5,5-Dimethylcyclohexane-1,3-dione | 5h | 95 |

| 5-Propylcyclohexane-1,3-dione | 5i | 97 |

Data sourced from The Journal of Organic Chemistry. acs.org

A tunable domino reaction between thioisatins and α-bromoketones, promoted by K2CO3, has also been developed for the synthesis of benzothiophene fused pyranone and thiochromen fused furan (B31954) derivatives by adjusting the use of MgSO4. rsc.org

Intramolecular Cyclization Pathways in Benzothiophene Synthesis

Intramolecular cyclization is a powerful strategy for the construction of the benzothiophene ring system. Various methods have been developed that rely on the formation of either a C-S or a C-C bond as the key ring-closing step.

Palladium-catalyzed intramolecular aryl-S cyclization of thioenol precursors has been used to synthesize 2,3-diarylbenzothiophenes. rsc.org Another approach involves the cyclization of arylketene dithioacetal monooxides under Pummerer-like conditions to afford 2-methylthiobenzothiophene derivatives. rsc.org Electrophilic cyclization of o-alkynyl aryl thioethers can be promoted by electrophiles such as perchloric acid, tetrafluoroboric acid, or transition metal catalysts like PdCl2, CuCl2, and AuCl. nih.gov

A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed for the electrophilic cyclization of o-alkynyl thioanisoles to synthesize 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature. nih.gov This reaction introduces a valuable thiomethyl group at the 3-position. nih.gov A palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes under aerobic conditions also provides a direct route to benzothiophene-3-carboxylic esters. nih.govacs.org

The following table shows the yields of various benzo[b]thiophene-3-carboxylates synthesized via this palladium-catalyzed methodology.

| R¹ | R² | Product | Yield (%) |

| p-MeC₆H₄ | H | 2b | 76 |

| p-BrC₆H₄ | H | 2c | 83 |

Data sourced from The Journal of Organic Chemistry 2022, 87, 15, 9991–10001. nih.govacs.org

Emerging Green Chemistry Methodologies in Benzothiophenone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to develop more sustainable and environmentally friendly processes. An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, which are structurally related to benzothiophenones, has been described using water as the solvent. rsc.org This method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide and is characterized by being metal/ligand-free, providing excellent yields, and having short reaction times. rsc.org The development of such methodologies for the direct synthesis of benzothiophenones in benign solvents like water is an ongoing area of research.

Continuous Flow Synthesis Techniques for Benzothiophenone-Related Structures

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like benzothiophenones. researchgate.netyoutube.comyoutube.com This methodology involves the continuous pumping of reagents through a reactor, which can be a tube, coil, or microreactor, where they mix and react. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to improved reaction yields, higher selectivity, enhanced safety, and greater scalability. youtube.com These benefits are especially pertinent for the synthesis of complex molecules and for reactions that are highly exothermic, involve hazardous intermediates, or require anhydrous conditions. youtube.com

The application of continuous flow techniques to the synthesis of benzothiophenone-related structures is a developing area of research. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles and methods applied to the synthesis of other benzothiophenes and heterocyclic ketones provide a strong foundation for its potential production using this technology. Flow chemistry has been successfully employed for various transformations that are key to the construction of such heterocyclic frameworks, including cyclization, condensation, and reduction reactions. researchgate.netcardiff.ac.uk

For instance, the synthesis of substituted benzothiophenes has been achieved through various catalytic C-H functionalization and cyclization strategies in batch processes, which are often amenable to translation into a continuous flow regime. organic-chemistry.org The use of packed-bed reactors containing immobilized catalysts is a common approach in flow chemistry that can be applied to the synthesis of benzothiophenone precursors or the final cyclization step. This approach simplifies purification and catalyst recycling.

Furthermore, the synthesis of ketone functionalities, a key feature of the target molecule, has been extensively studied in continuous flow systems. nih.gov Researchers have developed efficient continuous flow methods for the synthesis of ketones from various starting materials, demonstrating the robustness of this technology for constructing the carbonyl moiety within a heterocyclic scaffold. nih.gov These methods often showcase superior performance compared to batch reactions by minimizing the formation of byproducts. nih.gov

The following table summarizes examples of continuous flow synthesis applied to structures related to benzothiophenones, illustrating the reaction conditions and outcomes that could be adapted for the synthesis of the target compound.

| Product Type | Starting Materials | Reaction Type | Key Parameters | Yield | Reference |

| β-hydroxynitriles | β-ketonitriles | Biocatalytic reduction | Immobilized whole cells, Natural deep eutectic solvent, 80 min residence time | >95% conversion | rsc.org |

| Spiroazetidinone | Not specified | [2+2] cycloaddition | Three separate reactant streams, 5-hour continuous run | 56% | cardiff.ac.uk |

| Ketones | Organolithium/Grignard reagents, CO2 | Carbonylation | Unspecified solvent dependence | Not specified | nih.gov |

| Trifluoromethyl ketones | Carboxylic acids | Trifluoromethylation | Metal-free, mild conditions | Good yields | organic-chemistry.org |

| 1,4,6,7-tetrahydro-5H- researchgate.netcardiff.ac.ukrsc.orgtriazolo[4,5-c]pyridine derivatives | (S)-3-methyl-5-vinyl-1-((S)-1-phenylethyl)piperidin-2-one, Azide | [3+2] Cycloaddition / Cope-elimination | Temperature-controlled regioselectivity (60 °C or 130 °C) | 45-48% | nih.govrsc.org |

| Substituted pyrazole (B372694) derivatives | 1,3-dicarbonyl compounds | Condensation | Ni2+-montmorillonite catalyst | Not specified | nih.gov |

| Nitrofuran pharmaceuticals | Furfural | Nitration | In situ generation of acetyl nitrate | Excellent isolated yields | nih.gov |

These examples underscore the versatility and efficiency of continuous flow synthesis for producing a variety of heterocyclic and ketone-containing molecules. The ability to precisely control reaction conditions and safely handle reactive intermediates makes flow chemistry a highly attractive approach for the synthesis of this compound and its analogues. youtube.comyoutube.com Future research in this area will likely focus on the development of dedicated continuous flow processes for this specific class of compounds, leveraging the existing knowledge from related synthetic transformations.

Chemical Reactivity and Transformation Pathways of 3,7 Dihydro 2h 1 Benzothiophen 4 One Derivatives

General Reaction Modalities of Benzothiophenone Systems

The reactivity of benzothiophenone systems is dictated by the interplay between the electron-rich thiophene (B33073) ring and the electrophilic ketone group. This duality allows for a range of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

The benzothiophene (B83047) ring system is generally characterized by high electron density, making it highly reactive towards electrophilic substitution. nih.gov The fusion of the benzene (B151609) and thiophene rings results in a reactivity that is lower than the parent thiophene but still higher than benzene. Analysis of five-membered heterocycles shows that positional selectivity in electrophilic substitution is influenced by the heteroatom's ability to stabilize the intermediate σ-complex. mdpi.com For benzothiophenes, electrophilic attack typically occurs at the C2 and C3 positions of the thiophene ring.

In contrast, nucleophilic aromatic substitution reactions involve the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org These reactions are facilitated by the presence of strong electron-withdrawing groups at the ortho or para positions, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org For benzothiophenone derivatives, a suitably positioned leaving group on the benzene ring portion could undergo nucleophilic substitution, especially if activated by other substituents.

Oxidation and Reduction Pathways

The oxidation and reduction of 3,7-dihydro-2H-1-benzothiophen-4-one derivatives can target either the sulfur atom or the ketone moiety.

Oxidation: The ketone group can be oxidized, particularly if it is unsymmetrical. According to Popoff's rule, the oxidation of an unsymmetrical ketone cleaves the C-CO bond such that the keto group remains with the smaller alkyl group. youtube.com Benzylic C-H bonds adjacent to the aromatic part of the scaffold can be oxidized to form ketones using various catalytic systems, including those based on molybdenum or vanadium, often with green oxidants like H₂O₂ or O₂. organic-chemistry.orgresearchgate.net The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and reactivity of the entire ring system.

Reduction: The ketone moiety is readily reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation as it selectively reduces aldehydes and ketones without affecting other functional groups like alkenes. youtube.comrsc.org For a more complete reduction of the ketone down to a methylene (B1212753) group (CH₂), stronger methods are employed. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH) or the Clemmensen reduction (using zinc-mercury amalgam in strong acid) can achieve this transformation. youtube.com The reduction of aryl ketones is a particularly important synthetic tool, as it can be used to introduce alkyl chains that are not accessible through direct Friedel-Crafts alkylation due to potential carbocation rearrangements. libretexts.org

Specific Reaction Chemistries and Mechanistic Studies

Building upon the general reactivity, specific transformations of this compound derivatives allow for the construction of complex molecular architectures.

Formation of Fused Heterocyclic Systems from Benzothiophene Intermediates

The benzothiophenone scaffold is an excellent starting point for synthesizing more complex, fused heterocyclic systems. Derivatives of 2-aminothiophene, which can be prepared from the corresponding benzothiophenone, are key intermediates. These can be cyclized to form a variety of fused pyrimidine (B1678525) systems, which are of significant interest due to their wide range of biological activities. nih.govekb.eg

For example, 2-aminothiophene-3-carboxylates, derived from the benzothiophenone core, can be reacted with formamide (B127407) under reflux to yield thieno[2,3-d]pyrimidin-4-ones. nih.gov Further modifications, such as reaction with phosphorus pentasulfide, can convert the ketone into a thione. nih.gov These thienopyrimidine intermediates serve as platforms for building even more complex structures, such as triazolopyrimidines, by reacting them with reagents like hydrazine hydrate (B1144303) followed by formic acid or isothiocyanates. ekb.eg The synthesis of related fused systems like thieno[3,2-c]pyridines and thieno[2,3-c]pyridines often involves multi-step sequences starting from thienyl aldehydes, which can be derived from the benzothiophene core. google.com

| Starting Material | Reagents | Fused System Formed | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylate derivative | Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| Thieno[2,3-d]pyrimidin-4-one derivative | POCl₃, then Morpholine/TEA | Morpholine-substituted thieno[2,3-d]pyrimidine | nih.gov |

| 2-Hydrazinyl-thieno[2,3-d]pyrimidine | Formic Acid | Triazolo[4,3-c]thieno[3,2-e]pyrimidine | ekb.eg |

| 3-Thienaldehyde | NH₂-CH₂-CH(OR)₂, then acid cyclization | Thieno[3,2-c]pyridine | google.com |

Condensation Reactions with the Ketone Moiety of Benzothiophenones

The ketone functional group within the this compound scaffold is a prime site for condensation reactions, enabling carbon-carbon bond formation and further functionalization. Aldol-type condensations, where an enolate reacts with a carbonyl compound, are fundamental reactions for ketones. arkat-usa.org

A specific example involves the derivatization of the benzothiophenone core into a thienopyrimidine acetohydrazide. This intermediate can then undergo a condensation reaction with ninhydrin (B49086) (a triketone) to form a novel, complex hydrazone. mdpi.com This reaction highlights how the ketone functionality, once transformed, can be used as a handle for elaborate molecular construction. Another important class of condensation reactions is the Claisen-Schmidt reaction, which involves the condensation of a ketone with an aryl aldehyde to form an α,β-unsaturated ketone. arkat-usa.org This reaction could be applied to the benzothiophenone core to introduce diverse aryl substituents.

| Reactant 1 (Derived from Benzothiophenone) | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Thienopyrimidine acetohydrazide | Ninhydrin | Hydrazone Condensation | N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetohydrazide derivative | mdpi.com |

| This compound | Aryl aldehyde | Claisen-Schmidt Condensation (Potential) | α,β-Unsaturated ketone derivative | arkat-usa.org |

Scaffold-Hopping Strategies for Structural Diversification and Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry used to design novel compounds by modifying the central core structure of a known active molecule while retaining its biological activity. rsc.org This approach aims to discover new chemotypes with potentially improved properties, such as enhanced efficacy, better pharmacokinetic profiles, or novel intellectual property. rsc.org The strategy can be classified into several categories, including the replacement of heterocyclic rings, ring opening or closure, and topology-based hopping. rsc.orgrsc.org

The this compound scaffold is an ideal candidate for such strategies. For instance, the benzothiophene core could be replaced with other bioisosteric fused systems like benzofuran (B130515), indole, or their regioisomers to explore how changes in the heteroatom affect biological activity. A successful example of this strategy involved the scaffold-hopping of flavonoids to discover aryl-pyridopyrimidinones as potent anticancer agents. youtube.com Similarly, the reactions described in the previous sections, such as the formation of fused thienopyrimidines and thienopyridines, can be seen as a form of scaffold evolution, transforming the initial benzothiophenone core into more complex polycyclic systems. nih.govnih.gov This diversification allows chemists to navigate new chemical spaces and optimize molecular properties for specific therapeutic targets.

Photochemical Transformations of Benzothiophenone and Thiophene Analogues

Photoinduced Electrocyclic Ring Closures in Benzothiophene Systems

Photoinduced electrocyclic reactions represent a powerful class of transformations for the construction of complex molecular architectures. These reactions involve the formation of a new sigma bond between the termini of a conjugated π-system upon irradiation with light. libretexts.org In the context of benzothiophene derivatives, this typically involves a 6π-electron system, which, under photochemical conditions, is predicted by the Woodward-Hoffmann rules to proceed via a conrotatory ring closure. youtube.comyoutube.com

Research on derivatives such as 2,3-dithiazolylbenzothiophene (DTA) has provided significant insights into these processes. masterorganicchemistry.com Upon photoexcitation, the open-ring isomer of DTA can undergo an electrocyclic ring closure to form a new C-C bond, leading to a closed-ring isomer. masterorganicchemistry.com The dynamics of this reaction are complex, with studies indicating that the cyclization can occur in the excited state, leading directly to the formation of the product in its electronically excited state. masterorganicchemistry.com This is a notable departure from the typical ground-state reaction pathway and highlights the unique potential energy surfaces accessible through photochemical excitation.

The efficiency and regioselectivity of these ring closures can be influenced by various factors, including the nature and position of substituents on the benzothiophene core. While specific data on this compound is scarce, it is plausible that appropriate derivatization could facilitate photoinduced electrocyclic reactions, leading to novel polycyclic thiophene-containing structures.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Stereochemical Mode |

|---|---|---|

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

This table summarizes the selection rules for electrocyclic reactions based on the number of participating π electrons and the reaction conditions. libretexts.orgyoutube.comyoutube.comresearchgate.net

Investigation of Zwitterionic Intermediates in Photochemical Eliminations

A significant pathway in the photochemistry of certain benzothiophene derivatives involves the formation and subsequent reaction of zwitterionic intermediates. These species are particularly relevant in the context of photochemical elimination reactions, where a leaving group is expelled from the molecule.

While there is no direct evidence for the formation of zwitterionic intermediates in the photochemistry of this compound, the principles established from the study of related benzothiophene systems suggest that such intermediates could play a crucial role in its photochemical transformations, particularly if suitable leaving groups are present on the thiophene ring.

Advanced Spectroscopic and Structural Characterization of 3,7 Dihydro 2h 1 Benzothiophen 4 One Systems

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, 3,7-dihydro-2H-1-benzothiophen-4-one. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions based on experimental X-ray crystallography, cannot be provided at this time.

While the broader class of tetrahydrobenzo[b]thiophene derivatives has been the subject of synthetic and structural studies, these compounds differ in their core scaffold from the requested this compound. For instance, studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives focus on a different isomer and often feature extensive substitutions, making their crystallographic data not directly applicable to the title compound. nih.govresearchgate.netresearchgate.netnih.govnih.govekb.eg

The determination of the three-dimensional atomic arrangement in the crystalline state is exclusively achieved through X-ray crystallography. This technique provides unequivocal proof of a molecule's connectivity and conformation, and it elucidates the packing of molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

Without experimental crystallographic data for this compound, any discussion of its solid-state conformation, molecular planarity, or specific intermolecular packing motifs would be speculative. Future research that includes the successful crystallization and subsequent X-ray diffraction analysis of this compound is necessary to fill this gap in the scientific record. Such a study would be invaluable for a complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Investigations of 3,7 Dihydro 2h 1 Benzothiophen 4 One Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can accurately predict various molecular attributes, including geometric parameters, vibrational frequencies, and electronic structure. For 3,7-dihydro-2H-1-benzothiophen-4-one, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), would provide a detailed understanding of its chemical behavior. researchgate.net

Prediction and Characterization of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are critical parameters for determining a molecule's electronic properties and reactivity. researchgate.netyoutube.com

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the thiophene (B33073) ring, due to the presence of lone pair electrons on the sulfur. The LUMO is likely to be distributed over the carbonyl group and the fused benzene (B151609) ring, which act as electron-withdrawing moieties.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy level of the highest energy electrons and the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy level of the lowest energy unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Ionization Potential | ~ 6.5 eV | The energy required to remove an electron from the molecule, related to the HOMO energy. |

| Electron Affinity | ~ 2.0 eV | The energy released when an electron is added to the molecule, related to the LUMO energy. |

Note: The values presented in this table are hypothetical and are based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By simulating reaction pathways and calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring, computational modeling can provide a step-by-step understanding of the process.

These models can identify key intermediates and transition states, which are often difficult to detect experimentally. The calculated activation energies for different potential pathways can help to predict the major products of a reaction under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule plays a crucial role in its biological activity and physical properties. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and determining their relative energies. researchgate.netdergipark.org.tr For this compound, the flexibility of the dihydro-thiophenone ring means that several conformations are possible.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and how it might interact with a biological target, such as a protein binding site. nih.gov These simulations can reveal the preferred conformations in different environments and the energy barriers between them.

Table 2: Potential Low-Energy Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles | Description |

| Planar | High | ~ 0° | A high-energy conformation due to steric strain. |

| Envelope | Low | Varies | One atom of the dihydro-thiophenone ring is out of the plane of the other atoms. |

| Twist | Intermediate | Varies | A non-planar conformation that relieves some steric strain. |

Note: The relative energies and specific dihedral angles are illustrative and would need to be determined through detailed computational analysis.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. scribd.comresearchgate.netresearchgate.net By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their molecular structure alone. researchgate.net

For this compound and its derivatives, QSPR models could be developed to predict properties such as solubility, boiling point, and chromatographic retention times. researchgate.net These models are typically built using a set of known compounds and their experimentally determined properties. The molecular descriptors used in these models can be derived from computational chemistry calculations and can include electronic, topological, and geometric parameters. nih.gov

Table 3: Commonly Used Molecular Descriptors in QSPR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describes the electronic distribution and reactivity of the molecule. |

| Topological | Connectivity indices, Wiener index | Encodes information about the connectivity of atoms in the molecule. |

| Geometric | Molecular surface area, volume, shape indices | Describes the size and shape of the molecule. |

| Physicochemical | LogP, Molar refractivity | Relates to the molecule's solubility and polarity. |

Emerging Applications and Functional Materials Derived from the 3,7 Dihydro 2h 1 Benzothiophen 4 One Scaffold

Role as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The 3,7-dihydro-2H-1-benzothiophen-4-one scaffold exemplifies such a versatile building block, providing a robust starting point for the synthesis of intricate and biologically active molecules. sigmaaldrich.com

A significant demonstration of its utility is in the concise and convergent synthesis of Brexpiprazole, an atypical antipsychotic drug. ias.ac.in In a novel synthetic route, the commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as the key precursor. ias.ac.in The synthesis transforms this starting material in three steps into the triflate ester of benzo[b]thiophen-4-ol. This intermediate then undergoes a highly efficient palladium-mediated Buchwald-Hartwig amination, a crucial C-N bond-forming reaction. ias.ac.in This specific step, which connects the benzo[b]thiophene unit to a piperazine (B1678402) core, proceeds efficiently with a low catalyst loading (1 mol%) to produce 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) in high yield. ias.ac.in This intermediate is a direct precursor for the final step in synthesizing Brexpiprazole. ias.ac.in This application underscores the scaffold's value in facilitating the construction of complex pharmaceutical agents through modern catalytic methods. The structural features of the benzothiophene (B83047) core, including its active methylene (B1212753) and carbonyl groups in related dioxides, make it a versatile reagent for creating novel spiroheterocycles and other polycyclic systems. researchgate.net

Application in Organic Electronics and Optoelectronic Devices

Derivatives of the benzothiophene scaffold are extensively studied for their electronic and photophysical properties, leading to significant advancements in organic electronics. mdpi.com The fused-ring system provides a platform for developing materials with high charge carrier mobility and tunable optoelectronic characteristics, making them suitable for a range of devices. mdpi.commdpi.com

The beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT) core, a structure derived from the fundamental benzothiophene scaffold, is a highly favorable building block for high-performance organic field-effect transistors (OFETs). mdpi.comrsc.org These materials are prized for their extensive conjugated system, which facilitates efficient π-orbital overlap, and their inherent ambient stability. mdpi.com

Researchers have synthesized numerous solution-processable BTBT derivatives that exhibit excellent p-channel semiconductor characteristics. mdpi.com For example, a domino reaction protocol has been developed to produce BTBTs efficiently from inexpensive starting materials, yielding organic semiconductors with respectable performance. rsc.org One such derivative, C8-BTBT, when prepared by spin-coating, showed an average mobility of 1.143 cm² V⁻¹ s⁻¹. rsc.org Another study on three new regioisomeric derivatives of 2,7-dithienyl beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene demonstrated that the position of alkyl substituents significantly influences electrophysical properties, with one derivative achieving a charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹ and a high current on/off ratio above 10⁷. nih.govnih.gov

Furthermore, the electronic properties of the BTBT core can be precisely tuned. A key strategy involves the oxidation of the sulfur atoms in the thiophene (B33073) rings. mdpi.com This process transforms the electron-donating thiophene into an electron-accepting sulfonyl group, which can shift the material's character from p-type to potentially bipolar or n-type, making them suitable for a wider range of electronic applications. mdpi.com These BTBT building blocks are also crucial in the synthesis of semiconducting polymers used in both OFETs and organic solar cells. nih.gov

Table 1: Performance of Selected Benzothiophene-Based Organic Semiconductors

| Compound Name | Fabrication Method | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| C8-BTBT | Spin-coating | 1.143 | - | rsc.org |

| 2,7-bis(5-octylthiophene-2-yl)BTBT | Drop-casting | up to 1.1 | > 10⁷ | nih.govnih.gov |

| Compound 1 (2-(phenylethynyl)benzo[b]benzo nih.govresearchgate.netthieno[2,3-d]thiophene) | Solution-shearing | ~0.03 | ~10⁶ | mdpi.com |

| 3tBu-BTBT | Spin-coating | 0.032 | - | rsc.org |

The benzothiophene scaffold is integral to the design of advanced fluorescent and light-emitting materials, particularly for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The ability to modify the core structure allows for the tuning of emission wavelengths and quantum efficiencies. mdpi.com

A remarkable advancement comes from the study of oxidized BTBT derivatives. The oxidation of 2,7-diBr-BTBT to its corresponding sulfone (2,7-diBr-BTBTDO) and disulfone (2,7-diBr-BTBTTO) derivatives results in materials with significantly red-shifted absorption and emission spectra. mdpi.com Most impressively, these oxidized compounds exhibit an exceptionally high fluorescence quantum yield, reaching above 99%. mdpi.com This makes them highly promising candidates for efficient light-emitting materials. mdpi.com

In a different approach, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized and shown to act as dual-mode "on-off-on" optical and fluorescent switches. beilstein-journals.org These molecules can have their fluorescence quenched by the addition of Fe²⁺ ions and subsequently restored with acetate (B1210297) ions, providing a chemical switching mechanism. beilstein-journals.org This property, combined with their photochromic behavior, makes them suitable for creating chemosensors and molecular logic gates. beilstein-journals.org

Table 2: Photophysical Properties of Functional Benzothiophene Derivatives

| Compound Class | Key Feature | Property | Value | Reference |

| Oxidized BTBT Derivatives (e.g., 2,7-diBr-BTBTDO) | Sulfur Oxidation | Fluorescence Quantum Yield | > 99% | mdpi.com |

| Oxidized BTBT Derivatives (e.g., 2,7-diBr-BTBTDO) | Sulfur Oxidation | Stokes Shift | 79 - 90 nm | mdpi.com |

| N-Acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Acyl Group Migration | Switching Mechanism | Dual-mode optical and fluorescent switch | beilstein-journals.org |

Photochromism is a phenomenon involving the reversible transformation of a chemical species between two forms that have different absorption spectra, induced by electromagnetic radiation. beilstein-journals.org This property is the basis for developing materials for optical memory devices and molecular switches. beilstein-journals.org

Derivatives of the benzothiophene scaffold have been successfully engineered to exhibit photochromic behavior. beilstein-journals.org Specifically, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones demonstrate a reversible N→O acyl group migration upon irradiation with light. beilstein-journals.org This transformation leads to a change in the material's color and fluorescence. beilstein-journals.org These systems are examples of negative or inverse photochromism, where irradiation leads to bleaching or a color change to a less intense state. beilstein-journals.org The ability to switch between states using light makes these benzothiophene derivatives ideal candidates for creating next-generation molecular switches and photosensitive materials. beilstein-journals.org

Materials Science Applications and Engineering Perspectives

The diverse functionalities derived from the this compound scaffold and its relatives place them at the forefront of materials science research and engineering. The inherent tunability of the core structure allows for the rational design of materials with tailored properties for specific, high-tech applications.

The synthesis of advanced functional materials from benzothiophene building blocks is a rapidly growing field. These materials are engineered to perform specific functions in response to external stimuli, such as light, ions, or electric fields.

Prime examples include the dual-mode molecular switches based on N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. beilstein-journals.org These materials can be controlled by both light and the presence of specific ions (Fe²⁺ and AcO⁻), making them highly sophisticated switches for use in electronic devices or as elements for optical information recording. beilstein-journals.org

Furthermore, the development of high-performance BTBT-based organic semiconductors has led to their use in applications beyond transistors, including gas sensors and "electronic nose" devices. nih.gov The ability of these materials to interact with analytes and produce a measurable electronic response opens up new possibilities for low-cost, flexible, and highly sensitive sensor arrays. The continued exploration of this scaffold promises further development of innovative materials for organic photovoltaics, phototransistors, and flexible electronic circuits. nih.govscilit.com

Integration into Hybrid Material Systems

Currently, there is no available scientific literature detailing the integration of this compound into hybrid material systems. Research into the potential of this specific scaffold to be incorporated into composite materials, such as organic-inorganic hybrids, for applications in electronics, catalysis, or sensing, has not yet been reported. The unique structural and electronic properties that could arise from combining this heterocyclic ketone with other material components are yet to be investigated.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Advancements

The academic exploration of benzothiophene (B83047) derivatives has provided significant insights into their synthetic pathways and potential applications, particularly in medicinal chemistry and material science. While research on 3,7-dihydro-2H-1-benzothiophen-4-one specifically is not extensively detailed in singular high-impact studies, the broader investigation of related structures, such as 4,5,6,7-tetrahydro-benzothiophene derivatives, offers a foundational understanding.

Key contributions in the field have established that the benzothiophene scaffold is a versatile core for developing modulators of biological targets. For instance, derivatives of the closely related 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a crucial target in inflammatory and autoimmune diseases. nih.govresearchgate.net These studies have elucidated structure-activity relationships, demonstrating how substitutions on the thiophene (B33073) ring influence biological activity. nih.gov The synthesis of such compounds often involves multi-step sequences, which have been refined to improve yields and introduce diverse functionalities. researchgate.net

Advancements in synthetic methodologies have also been a significant area of contribution. Researchers have developed novel protocols for the construction of the benzothiophene ring system and its subsequent functionalization. beilstein-journals.org These methods are critical for accessing a wide array of derivatives for screening and optimization. While not directly focused on this compound, the development of synthetic routes for complex heterocyclic compounds, including other benzothiophene-fused systems, provides a valuable toolbox for future investigations into this specific molecule. acs.orgorganic-chemistry.org

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the progress made, several research avenues concerning This compound and its analogs remain largely unexplored. A primary area for future investigation is the comprehensive characterization of its fundamental chemical reactivity and physical properties. Detailed studies on its spectroscopic signature, conformational analysis, and solid-state structure are necessary to build a complete profile of the compound.

Furthermore, the biological activity of this compound itself has not been a focal point of published research. Its potential as a pharmacological agent, beyond the scope of RORγt modulation, is an open question. Systematic screening of this compound and its simple derivatives against a broad range of biological targets could uncover novel therapeutic applications. The metabolic stability and pharmacokinetic profile of this specific scaffold are also unknown territories that warrant investigation. nih.govresearchgate.net

Prospects for Advanced Material Science and Synthetic Chemistry Applications

The unique electronic and structural features of the benzothiophene core suggest that This compound could serve as a valuable building block in both advanced material science and synthetic chemistry. In material science, benzothiophene-containing polymers have shown promise as organic semiconductors. beilstein-journals.org The conjugated system of the benzothiophene ring can be exploited to create novel materials with interesting photophysical and electronic properties. Future research could focus on incorporating the this compound moiety into larger π-conjugated systems to develop new organic electronic materials, potentially for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netchemicalbook.com

In the realm of synthetic chemistry, the ketone functionality in this compound offers a reactive handle for a variety of chemical transformations. This allows for its use as a versatile intermediate in the synthesis of more complex molecules. For example, it could be a precursor for the synthesis of novel polycyclic aromatic compounds or serve as a scaffold for the construction of combinatorial libraries for drug discovery. google.comnih.gov The development of new synthetic methodologies leveraging the reactivity of this ketone will be a key driver of its future applications.

The exploration of its use in asymmetric catalysis, either as a ligand precursor or a chiral auxiliary, represents another promising frontier. The inherent chirality of certain derivatives, once synthesized enantioselectively, could be harnessed to control the stereochemistry of chemical reactions.

Q & A

Q. What are the common synthetic routes for 3,7-dihydro-2H-1-benzothiophen-4-one, and what are the critical steps requiring optimization?

Answer: The synthesis typically involves cyclization and functionalization of benzothiophene precursors. Key steps include:

- Thioketone Intermediate Formation : Reaction of benzothiophene derivatives with thiophosgene or Lawesson’s reagent to generate reactive thioketones .

- Nucleophilic Addition : Controlled addition of amines or benzylthiols to the thioketone under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .

- Cyclization : Acid- or base-catalyzed ring closure, often requiring precise temperature control (e.g., reflux in THF at 65–70°C) .

Critical Optimization Parameters : - Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions .

- Temperature : Lower temperatures (0–25°C) reduce by-products during nucleophilic additions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of benzothiophenone derivatives?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro protons at δ 3.2–3.8 ppm) and carbonyl groups (δ 190–200 ppm for C=O) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex dihydrothiophene systems .

- X-ray Crystallography : Resolves 3D conformation, confirming ring puckering and substituent orientation (e.g., dihydro groups in axial vs. equatorial positions) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .

Q. How can researchers mitigate common side reactions during benzothiophenone synthesis?

Answer:

- By-Product Formation :

- Oxidation : Use of reducing agents (e.g., NaBH₄) prevents thioketone oxidation to sulfoxides .

- Dimerization : Low-temperature reactions (<0°C) and dilute conditions minimize undesired coupling .

- Purification Strategies :

- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates polar by-products .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

Answer: Table 1 : Comparative Reaction Optimization Parameters

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | DMF | THF | DCM |

| Temperature (°C) | 25 | 65 (reflux) | 0–5 |

| Catalyst | None | K₂CO₃ | TEA |

| Yield (%) | 68 | 82 | 75 |

Q. Key Insights :

- Catalyst Selection : K₂CO₃ improves cyclization efficiency in THF via base-mediated deprotonation .

- Solvent Polarity : DMF accelerates reactions but may require post-reaction quenching to avoid decomposition .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for benzothiophenone derivatives?

Answer:

- Case Study : A ¹³C NMR signal at δ 195 ppm suggests a carbonyl group, but DFT predicts δ 185 ppm.

- Resolution Steps :

Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to align computational and experimental shifts .

Dynamic Effects : Consider conformational flexibility (e.g., ring puckering) via molecular dynamics simulations .

Experimental Validation : Acquire variable-temperature NMR to detect equilibrium between tautomers .

Q. What methodological approaches are used to analyze the bioactivity of this compound derivatives in anticancer research?

Answer:

- In Vitro Assays :

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Kinase inhibition studies (e.g., EGFR or CDK2) using fluorometric substrates .

- Mechanistic Studies :

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations :

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict susceptibility to nucleophilic attack at the C4 carbonyl .

- Charge Distribution : Natural Population Analysis (NPA) identifies electrophilic centers (e.g., C4 with +0.35 e charge) .

- MD Simulations : Solvent-accessible surface area (SASA) analysis evaluates steric hindrance from substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.